Ethyl N-(methylcarbamothioylamino)carbamate
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Overview
Description
Ethyl N-(methylcarbamothioylamino)carbamate is a synthetic compound with the molecular formula C5H11N3O2S and a molecular weight of 177.23 g/mol. This compound belongs to the class of thiazolium salts and is known for its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of Ethyl N-(methylcarbamothioylamino)carbamate is Shiga-like toxin 1 subunit B . This target is a bacteriophage H30 .
Mode of Action
It is known that carbamates, a class of compounds to which this compound belongs, act byinhibition of acetylcholinesterase (AChE) .
Pharmacokinetics
They are rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Carbamates have been shown to initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(methylcarbamothioylamino)carbamate typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:
Hydrazinecarboxylic acid+Ethyl chloroformate→Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(methylcarbamothioylamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Ethyl N-(methylcarbamothioylamino)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, ethyl ester: Similar in structure but lacks the thioxomethyl group.
Hydrazinecarboxylic acid, methyl ester: Similar ester functionality but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl N-(methylcarbamothioylamino)carbamate is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
ethyl N-(methylcarbamothioylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKDONBYFRNJST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=S)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497479 |
Source
|
Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53065-50-2 |
Source
|
Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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